molecular formula C16H13N3O3S B2573295 N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide CAS No. 642948-82-1

N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide

Cat. No.: B2573295
CAS No.: 642948-82-1
M. Wt: 327.36
InChI Key: OHJSWYXGZHREKK-UHFFFAOYSA-N
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Description

N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is a chemical compound that features an indole ring system, a thioxomethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide typically involves the reaction of indole derivatives with thioxomethylating agents and nitrophenylformamide. One common method includes the use of formaldehyde and tetrabutylammonium iodide in the presence of a base such as potassium carbonate in toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amino derivatives, and various substituted indole derivatives.

Mechanism of Action

The exact mechanism of action of N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is still under investigation. it is believed to exert its effects through various pathways:

    Cancer: It may induce apoptosis (programmed cell death) and inhibit cell proliferation.

    Neurodegenerative Disorders: The compound might modulate neurotransmitter levels and protect against neurodegeneration.

    Microbial Infections: It could disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Indolinylthioxomethyl)(4-nitrophenyl)formamide is unique due to its combination of an indole ring, thioxomethyl group, and nitrophenyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry, material science, and organic synthesis.

Properties

IUPAC Name

N-(2,3-dihydroindole-1-carbothioyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c20-15(12-5-7-13(8-6-12)19(21)22)17-16(23)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJSWYXGZHREKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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